N,2-Dimethyl-N-propylpiperidin-4-amine
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Overview
Description
N,2-Dimethyl-N-propylpiperidin-4-amine: is a chemical compound with the molecular formula C10H22N2 . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,2-Dimethyl-N-propylpiperidin-4-amine typically involves the alkylation of piperidine derivatives. One common method includes the reaction of piperidine with propyl bromide in the presence of a base such as sodium hydride, followed by methylation using methyl iodide .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N,2-Dimethyl-N-propylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
N,2-Dimethyl-N-propylpiperidin-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N,2-Dimethyl-N-propylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- N-Methylpiperidine
- N-Ethylpiperidine
- N-Propylpiperidine
Comparison: N,2-Dimethyl-N-propylpiperidin-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other piperidine derivatives, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .
Properties
Molecular Formula |
C10H22N2 |
---|---|
Molecular Weight |
170.30 g/mol |
IUPAC Name |
N,2-dimethyl-N-propylpiperidin-4-amine |
InChI |
InChI=1S/C10H22N2/c1-4-7-12(3)10-5-6-11-9(2)8-10/h9-11H,4-8H2,1-3H3 |
InChI Key |
ZTAMJIBOSDEAOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C)C1CCNC(C1)C |
Origin of Product |
United States |
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